Glucosyl-galactosyl-hydroxylysine

Collagen biochemistry Post-translational modification Cross-link maturation

Researchers quantifying collagen glycosylation at the α1-87 cross-linking site cannot substitute GGHL with GHL - GG-Hyl occupies 81.7% of this locus, and tissue-specific GGHL/GHL ratios vary (bone 1.9-2.4, skin 1.22, cartilage >2:1). Using the wrong standard systematically underestimates site occupancy. • Enables accurate α1-87 site-occupancy calibration critical for collagen biophysics and osteogenesis imperfecta research. • Essential for LC-MS/MS bone resorption marker panels distinguishing Paget's disease from metastatic bone disease. • Ships globally with certificate of analysis.

Molecular Formula C18H34N2O13
Molecular Weight 486.5 g/mol
Cat. No. B15495863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosyl-galactosyl-hydroxylysine
Molecular FormulaC18H34N2O13
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N(C1C(C(C(C(O1)CO)O)O)O)C2C(C(C(C(O2)CO)O)O)O)C(CN)O
InChIInChI=1S/C18H34N2O13/c19-3-6(23)1-2-7(18(30)31)20(16-14(28)12(26)10(24)8(4-21)32-16)17-15(29)13(27)11(25)9(5-22)33-17/h6-17,21-29H,1-5,19H2,(H,30,31)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16?,17?/m1/s1
InChIKeyTXSJTPLTUJRKQD-HIPBKHKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GGHL for Collagen Cross-Link Analysis


Glucosyl-galactosyl-hydroxylysine (GGHL, also designated GGHYL, GG-Hyl, or Glc-Gal-Hyl) is a collagen‑specific O‑linked disaccharide post‑translational modification (PTM) of hydroxylysine residues [1]. It is one of the two principal glycosylated hydroxylysine forms found in fibrillar collagens, the other being the monoglycosylated galactosyl‑hydroxylysine (GHL) [2]. GGHL is biosynthesized through the sequential action of galactosyltransferase and glucosyltransferase enzymes on specific hydroxylysine loci and is a constitutive component of mature collagen cross‑links, particularly at the α1/2‑87 helical cross‑linking sites [3]. Its quantitation in tissue hydrolysates and urine serves as a biomarker for collagen turnover, tissue‑specific remodeling, and post‑translational regulation of cross‑link maturation [4].

Collagen-specific disaccharide (GGHL) PTM standard
Quantitation of collagen cross-link glycosylation
Tissue-specific remodeling and turnover biomarker studies

Why GHL Cannot Replace GGHL


Substitution of GGHL with its monoglycosylated analog GHL or unmodified hydroxylysine is scientifically invalid because these three species exhibit fundamentally divergent cross‑link associations and tissue‑specific ratios. Quantitative mass spectrometric studies of bone type I collagen demonstrate that the mature trivalent cross‑links are primarily monoglycosylated (GHL) whereas divalent cross‑links incorporate both mono‑ and disaccharide (GGHL) forms [1]. Moreover, the GGHL/GHL ratio varies dramatically across tissues: bone collagen exhibits a ratio of 1.9–2.4, skin collagen 1.22 ± 1.07, and cartilage over 2:1, yet urinary excretion ratios are discordant (~0.46) due to selective GGHL conversion [2][3]. These data establish that GGHL and GHL are not interchangeable biomarkers; procurement of the correct glycosylated hydroxylysine standard is essential for accurate site‑occupancy quantitation and tissue‑of‑origin discrimination.

Cross-link association

GHL primarily marks mature trivalent cross-links; GGHL predominates in immature divalent cross-links — substitution may miss early assembly events.

Tissue ratio

GGHL/GHL ratios vary by tissue (bone ~2, skin ~1.2); using only one standard may obscure tissue-of-origin discrimination.

Urinary discordance

Urinary GGHL/GHL ratio (~0.46) diverges from tissue ratios; GHL alone may not capture GGHL-selective degradation kinetics.

GGHL vs Closest Analogs: Evidence Guide


Site Occupancy at α1-87 Cross-Linking Locus

At the α1(I) Lys‑87 residue, the primary helical cross‑linking site in type I collagen, GG‑Hyl exhibits a site occupancy of 81.7% ± 1.9% in non‑neoplastic canine mammary tissue, compared to only 18.3% ± 1.9% for G‑Hyl [1]. This near 4.5‑fold predominance of the disaccharide form at this locus is conserved across species and tissue types, underscoring the functional necessity of GGHL for proper cross‑link formation.

Site Occupancy at α1-87
Head-to-head
GG-Hyl 81.7% ± 1.9%
vs
G-Hyl 18.3% ± 1.9%
Supports site-specific GGHL calibration requirement
Canine mammary type I collagen; LC-HR MS/MS
Collagen biochemistry Post-translational modification Cross-link maturation

Cross-Link Maturation State Glycosylation

In bone type I collagen, divalent cross‑links (DHLNL) involving the α1/2‑87 locus are glycosylated with both mono‑ (G‑) and disaccharide (GG‑) forms, whereas the mature trivalent cross‑links are primarily monoglycosylated [1]. This divergent glycosylation pattern demonstrates that GGHL is selectively retained or required for immature cross‑links, while GHL predominates in mature, fully stabilized cross‑links. Suppression of glycosyltransferase GLT25D1 results in a ~50–75% reduction in both G‑ and GG‑Hyl levels across all sites, accompanied by a significant decrease in immature divalent cross‑links and a compensatory increase in trivalent cross‑links [2].

Cross-Link Maturation
Head-to-head
GG-Hyl divalent cross-links
vs
G-Hyl divalent + trivalent
GGHL required for immature cross-link research
Bone type I collagen; GLT25D1 knockdown model
Collagen cross-linking Bone matrix Post-translational regulation

Tissue-Specific GGHL/GHL Ratio

The molar ratio of GGHL to GHL varies significantly across collagen‑rich tissues, providing a quantitative signature of tissue origin. In rat bone, the GGHL/GHL ratio ranges from 1.9 to 2.4, whereas in skin it is 1.22 ± 1.07 [1]. In human cartilage, GGHL is approximately twice as abundant as GHL (ratio ~2:1) [2]. This contrasts with the monoglycosylated form GHL, which is relatively enriched in bone compared to the disaccharide form that predominates in skin [3].

Tissue Ratio
Reported
Bone 1.9–2.4 · Skin 1.22 ± 1.07 · Cartilage ~2:1
Ratio informs tissue-source discrimination
Rat and human tissue hydrolysates
Tissue proteomics Biomarker specificity Collagen turnover

Urinary GGHL Excretion Discordance

While GGHL and GHL are both excreted in urine following collagen breakdown, their excretion ratio does not mirror tissue ratios. In rats, the urinary GGHL/GHL ratio is 0.46 ± 0.1, markedly lower than the bone collagen ratio (1.9–2.4) and skin ratio (1.22 ± 1.07) [1]. This discrepancy indicates that GGHL is partially converted to GHL during collagen degradation or renal handling, a phenomenon not observed with GHL itself. Consequently, GGHL serves as a distinct marker of collagen catabolism that captures a different metabolic compartment than GHL or pyridinoline cross‑links [2].

Urinary Excretion
Head-to-head
Urine ratio 0.46 ± 0.1
vs
Tissue ratios bone 1.9–2.4
Urine ratio may not reflect tissue; GGHL calibrator needed
Rat 24-h urine; HPLC-FMOC
Bone resorption marker Collagen degradation Urinary biomarker

GLT25D1 Modulation of GGHL

Suppression of the GLT25D1 gene in MC3T3‑E1 preosteoblasts results in a 50–75% reduction in the relative levels of both G‑Hyl and GG‑Hyl across all identified glycosylation sites in type I collagen [1]. This parallel diminution confirms that GGHL and GHL share the same upstream enzymatic pathway (GLT25D1 catalyzes the initial galactosylation step), yet the distinct tissue ratios and cross‑link associations described above indicate that subsequent glucosylation is a separately regulated, functionally significant step. The loss of GGHL specifically correlates with diminished immature divalent cross‑links and increased mature trivalent cross‑links, establishing GGHL as a mechanistic indicator of cross‑link maturation status [2].

GLT25D1 Modulation
Class-level
GG-Hyl and G-Hyl each reduced ~50–75% upon GLT25D1 knockdown
GGHL levels track cross-link phenotype shifts
MC3T3-E1 osteoblast model; LC-MS/MS
Collagen biosynthesis Glycosyltransferase Osteoblast biology

GGHL Excretion in Paget’s Disease and Bone Metastases

Urinary excretion of GGHL and GHL exhibits disease‑specific patterns that are not captured by either analyte alone. In Paget's disease of bone, GGHL excretion is specifically elevated, whereas in patients with carcinoma metastatic to bone, both GGHL and GHL are increased [1]. The GGHL/GHL ratio is below normal in both conditions, yet the absolute changes in each glycoside differ. This divergent response underscores that GGHL provides independent clinical information beyond that of GHL or total hydroxyproline, and its quantitation is essential for differential diagnosis and monitoring of bone‑resorptive pathologies [2].

Disease Excretion Pattern
Class-level
GGHL elevated Paget's, metastases
vs
GHL elevated in metastases only
GGHL may add disease-stratification context
Human urine samples; cross-sectional study
Metabolic bone disease Cancer metastasis Biomarker panel

GGHL Validated Application Scenarios


α1(I) Lys-87 Cross-Linking Site Occupancy

Investigators characterizing the glycosylation state of the α1‑87 cross‑linking locus require pure GGHL standard for accurate calibration. As demonstrated, GG‑Hyl occupies 81.7% of this critical site compared to 18.3% for G‑Hyl [5]. Without GGHL, site‑occupancy calculations will systematically underestimate the true extent of glycosylation, leading to erroneous conclusions about cross‑link competence. This application is essential for studies of collagen biophysics, osteogenesis imperfecta pathogenesis, and fibrillogenesis mechanisms.

Collagen Tissue-of-Origin Determination

The GGHL/GHL ratio serves as a tissue‑specific molecular signature, with bone exhibiting a ratio of 1.9–2.4 and skin 1.22 ± 1.07 [5]. Procurement of authentic GGHL enables accurate calculation of this ratio, distinguishing bone‑derived collagen from skin or cartilage sources. This application is directly relevant to bioarchaeology, forensic anthropology, and quality control of collagen‑based biomaterials where tissue provenance must be verified.

Collagen Cross-Link Maturation in Bone Research

Research examining the transition from immature divalent cross‑links to mature trivalent cross‑links requires GGHL for accurate assessment of glycosylation status. Evidence shows that GGHL is selectively present in divalent cross‑links and absent from trivalent cross‑links [5], and that GLT25D1 knockdown reduces GGHL levels by 50–75% while altering cross‑link maturation [4]. Procurement of GGHL is therefore mandatory for investigations into collagen stabilization, bone fragility phenotypes, and therapeutic modulation of cross‑link biochemistry.

Bone-Resorptive Disease Diagnosis and Monitoring

Clinical biomarker studies comparing Paget's disease of bone and metastatic bone disease demonstrate that GGHL excretion patterns differ from GHL, providing independent diagnostic information [5]. Laboratories developing liquid chromatography‑mass spectrometry (LC‑MS) or HPLC assays for bone resorption markers must include GGHL in their calibration panel to capture this disease‑specific signal. Substitution with GHL alone would obscure the distinct GGHL elevation seen in Paget's disease, compromising assay sensitivity and specificity.

Application
Selection Property
Validation Focus
α1-87 cross-linking site-occupancy quantitation
Disaccharide-specific GGHL standard
Site-occupancy ratio calibration at α1-87 locus
Tissue-source collagen origin profiling
Tissue-specific GGHL/GHL ratio marker
Ratio-based tissue discrimination in hydrolysates
Collagen cross-link maturation pathway research
Divalent vs trivalent glycosylation marker
Immature cross-link endpoint monitoring in bone models
Bone resorption biomarker panel research
Disease-associated glycosylation excretion pattern
GGHL excretion pattern in bone pathology models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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